N~2~,N~6~-dibenzyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide
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Overview
Description
N~2~,N~6~-dibenzyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide is a chemical compound with the molecular formula C22H18F3N3O2 and a molecular weight of 413.40 g/mol . This compound is characterized by the presence of a pyridine ring substituted with dibenzyl groups and a trifluoromethyl group, making it a valuable molecule in various chemical and pharmaceutical applications.
Preparation Methods
The synthesis of N2,N~6~-dibenzyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through cyclization reactions.
Introduction of Dibenzyl Groups: The dibenzyl groups are introduced via nucleophilic substitution reactions.
Addition of Trifluoromethyl Group: The trifluoromethyl group is added using reagents like trifluoromethyl iodide under specific conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
N~2~,N~6~-dibenzyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the dibenzyl groups with other substituents under appropriate conditions.
Common reagents used in these reactions include trifluoromethyl iodide, potassium permanganate, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N~2~,N~6~-dibenzyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N2,N~6~-dibenzyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
N~2~,N~6~-dibenzyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide can be compared with similar compounds such as:
N~2~,N~6~-dibenzyl-4-bromopyridine-2,6-diamine: This compound has a bromine atom instead of a trifluoromethyl group, leading to different reactivity and applications.
N~2~,N~6~-dibenzyl-4-chloropyridine-2,6-diamine: Similar to the bromine analog, this compound has a chlorine atom, affecting its chemical properties and uses.
The uniqueness of N2,N~6~-dibenzyl-4-(trifluoromethyl)-2,6-pyridinedicarboxamide lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it valuable for specific applications.
Properties
IUPAC Name |
2-N,6-N-dibenzyl-4-(trifluoromethyl)pyridine-2,6-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O2/c23-22(24,25)17-11-18(20(29)26-13-15-7-3-1-4-8-15)28-19(12-17)21(30)27-14-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEVQBSYOIKBDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=N2)C(=O)NCC3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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